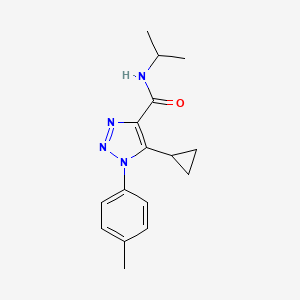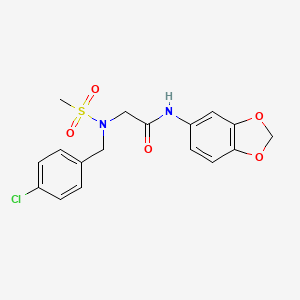![molecular formula C19H21Cl2NO2 B4772659 4-(4-chloro-2-methylphenoxy)-N-[2-(3-chlorophenyl)ethyl]butanamide](/img/structure/B4772659.png)
4-(4-chloro-2-methylphenoxy)-N-[2-(3-chlorophenyl)ethyl]butanamide
Übersicht
Beschreibung
4-(4-chloro-2-methylphenoxy)-N-[2-(3-chlorophenyl)ethyl]butanamide, also known as Venlafaxine, is a commonly used antidepressant medication. It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) and is used to treat major depressive disorder, anxiety disorders, and other mood disorders. The chemical structure of Venlafaxine consists of a butanamide backbone with a 4-chloro-2-methylphenoxy group and a 3-chlorophenyl-ethyl group attached to it.
Wirkmechanismus
4-(4-chloro-2-methylphenoxy)-N-[2-(3-chlorophenyl)ethyl]butanamide is a potent inhibitor of the reuptake of both serotonin and norepinephrine. It acts by binding to the serotonin and norepinephrine transporters, preventing the reuptake of these neurotransmitters into the presynaptic neuron. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which in turn enhances neurotransmission and improves mood.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the levels of serotonin and norepinephrine in the brain, leading to an improvement in mood. It also affects the levels of other neurotransmitters such as dopamine and acetylcholine. This compound has been shown to have a half-life of about 5 hours and is metabolized in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-chloro-2-methylphenoxy)-N-[2-(3-chlorophenyl)ethyl]butanamide has several advantages for lab experiments. It is readily available and has a well-established synthesis method. It has been extensively studied for its therapeutic effects and has a known mechanism of action. However, this compound also has some limitations. It has a short half-life, which can make it difficult to maintain consistent levels in lab experiments. It can also have variable effects on different individuals, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several future directions for research on 4-(4-chloro-2-methylphenoxy)-N-[2-(3-chlorophenyl)ethyl]butanamide. One area of research is to investigate the effects of this compound on other neurotransmitter systems such as the glutamate and GABA systems. Another area of research is to explore the potential use of this compound in treating other neurological disorders such as chronic pain and neuropathic pain. Additionally, there is a need for more research on the long-term effects of this compound on the brain and the potential for tolerance and dependence.
Wissenschaftliche Forschungsanwendungen
4-(4-chloro-2-methylphenoxy)-N-[2-(3-chlorophenyl)ethyl]butanamide has been extensively studied for its therapeutic effects in various mood disorders. It has been shown to be effective in treating major depressive disorder, generalized anxiety disorder, panic disorder, and social anxiety disorder. This compound works by blocking the reuptake of serotonin and norepinephrine in the brain, leading to an increase in their levels and improving mood.
Eigenschaften
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-[2-(3-chlorophenyl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO2/c1-14-12-17(21)7-8-18(14)24-11-3-6-19(23)22-10-9-15-4-2-5-16(20)13-15/h2,4-5,7-8,12-13H,3,6,9-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBXGYNNUCHJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NCCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-phenyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B4772583.png)
![2-({[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B4772591.png)

![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4772603.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B4772604.png)
![N-{2-(2-methoxyphenyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B4772608.png)
![2-(4-isobutoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4772609.png)


![N-(3-methoxypropyl)-N'-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4772629.png)
![5-({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4772634.png)
![N'-[1-(3,5-dihydroxyphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B4772640.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4772648.png)
![6-chloro-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]nicotinamide](/img/structure/B4772663.png)
